![molecular formula C18H21N3O B2785567 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide CAS No. 1825672-55-6](/img/structure/B2785567.png)
1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BTCP is not yet fully understood. However, it is believed to act as a potent inhibitor of the reuptake of dopamine and norepinephrine, two important neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and the observed effects on the central nervous system.
Biochemical and Physiological Effects:
BTCP has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to produce analgesia, sedation, and hypothermia, as well as to reduce locomotor activity and induce catalepsy. Additionally, it has been found to alter the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTCP in lab experiments is its potent and selective action on the central nervous system. This makes it a useful tool for studying the effects of neurotransmitters on behavior and physiology. However, one limitation of using BTCP is its potential toxicity, which can lead to adverse effects in animal models and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on BTCP. One area of interest is the development of new drugs based on its structure and mechanism of action for the treatment of pain and anxiety disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BTCP and its potential therapeutic applications. Finally, research is needed to explore the safety and toxicity of BTCP in animal models and humans.
Synthesis Methods
The synthesis of BTCP involves several steps, including the reaction of benzyl chloride with piperidine to form benzylpiperidine, which is then reacted with propargyl bromide to form benzylpropargylpiperidine. The final step involves the reaction of benzylpropargylpiperidine with cyanogen bromide to form BTCP.
Scientific Research Applications
BTCP has been used in scientific research to study its effects on the central nervous system. It has been found to exhibit analgesic, anesthetic, and sedative properties, making it a potential candidate for the development of new drugs for the treatment of pain and anxiety disorders.
properties
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-prop-2-ynylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-11-21(13-10-19)18(22)17-9-6-12-20(15-17)14-16-7-4-3-5-8-16/h1,3-5,7-8,17H,6,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJXLRJVMDHWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.